Ethylhydroxyiminogermane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

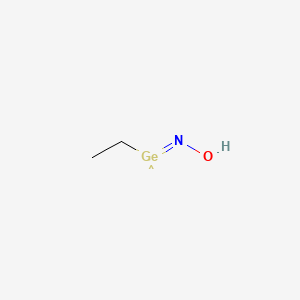

2D Structure

Properties

CAS No. |

74968-77-7 |

|---|---|

Molecular Formula |

C2H6GeNO |

Molecular Weight |

132.71 g/mol |

InChI |

InChI=1S/C2H6GeNO/c1-2-3-4-5/h5H,2H2,1H3 |

InChI Key |

BEIZINSXSQAVMP-UHFFFAOYSA-N |

Canonical SMILES |

CC[Ge]=NO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethylhydroxyiminogermane and Related Organogermanium Oximes

For Researchers, Scientists, and Drug Development Professionals

Introduction to Organogermanium Compounds

Organogermanium chemistry explores compounds containing a carbon-germanium bond. These compounds are of increasing interest in medicinal chemistry and materials science due to their unique biological activities and physical properties. Germanium, being in Group 14 of the periodic table, shares some chemical similarities with silicon and tin. Organogermanium compounds are generally characterized by their stability and have been investigated for a range of applications, including as anticancer agents and immune modulators.[1][2] The reactivity of organogermanes is often intermediate between that of organosilanes and organostannanes.[3]

Ethylhydroxyiminogermane, with the chemical formula C₂H₆GeNO, represents a specific class of organogermanium compounds containing a hydroxyimino functional group attached to the germanium atom. While detailed studies on this particular molecule are scarce, its structure suggests potential for unique chemical reactivity and biological interactions.

Predicted Physical and Chemical Properties

Based on the structure of this compound and data from analogous organogermanium compounds, the following properties can be predicted.

Physical Properties

The physical properties of this compound are expected to be influenced by the polar hydroxyimino group and the organometallic nature of the germanium center.

| Property | Predicted Value / Description |

| Molecular Formula | C₂H₆GeNO |

| Molecular Weight | 132.71 g/mol [4] |

| Appearance | Likely a colorless to pale yellow solid or liquid at room temperature. |

| Melting Point | Expected to be relatively low, but higher than the corresponding alkane due to polarity. |

| Boiling Point | Moderate boiling point, likely susceptible to decomposition at higher temperatures. |

| Solubility | Expected to be soluble in polar organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. Limited solubility in water is anticipated. |

| Density | Predicted to be higher than 1 g/cm³. |

Chemical Properties

The chemical reactivity of this compound will be dictated by the Ge-C, Ge-N, and N-OH bonds.

| Property | Predicted Reactivity / Description |

| Thermal Stability | Organogermanium compounds generally exhibit good thermal stability.[2] However, the hydroxyimino group may be prone to rearrangement or decomposition upon strong heating. |

| Hydrolytic Stability | The Ge-N bond may be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield ethylgermanol and hydroxylamine. |

| Reactivity with Acids | The nitrogen atom of the imino group is expected to be basic and can be protonated by strong acids to form an iminium salt. |

| Reactivity with Bases | The hydroxyl proton is acidic and can be removed by a strong base to form a germanate oximate salt. |

| Redox Properties | The germanium center is in the +4 oxidation state and is generally stable. The hydroxyimino group can potentially be oxidized or reduced under specific conditions. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of organogermanium oximes like this compound. These are based on established methods in organometallic and synthetic organic chemistry.

Proposed Synthesis of this compound

A plausible synthetic route to this compound could involve the reaction of an ethylgermanium halide with a source of the hydroxyimino group, such as hydroxylamine or a protected derivative.

Reaction Scheme:

EtGeCl₃ + 3 NH₂OH·HCl + 3 Base → EtGe(=NOH) + 3 Base·HCl + 2 H₂O + 2 NH₂OH

Materials:

-

Ethylgermanium trichloride (EtGeCl₃)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A suitable non-nucleophilic base (e.g., triethylamine, pyridine)

-

Anhydrous, inert solvent (e.g., diethyl ether, tetrahydrofuran)

-

Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve hydroxylamine hydrochloride and the base in the chosen anhydrous solvent in a Schlenk flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of ethylgermanium trichloride in the same solvent to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by a suitable technique (e.g., thin-layer chromatography or gas chromatography).

-

Upon completion, filter the reaction mixture to remove the precipitated base hydrochloride salt.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by a suitable method, such as distillation under reduced pressure or column chromatography on silica gel.

Characterization Methods

A combination of spectroscopic techniques would be essential to confirm the structure and purity of the synthesized this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected to show signals for the ethyl group (a triplet and a quartet) and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Signals corresponding to the two carbon atoms of the ethyl group would be observed.

-

⁷³Ge NMR: Germanium-73 NMR is challenging due to the nucleus's low natural abundance and large quadrupole moment, often resulting in broad signals.[1][5] However, it can provide direct information about the germanium's chemical environment.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy would be used to identify key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch | 3200-3600 (broad) |

| C-H stretch | 2850-3000 |

| C=N stretch | 1640-1690 |

| Ge-C stretch | 500-600[6] |

| Ge-N stretch | 600-700 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. Due to the isotopic distribution of germanium, the molecular ion peak would appear as a characteristic cluster of peaks. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

3.2.4. X-ray Crystallography

If a single crystal of this compound can be grown, X-ray crystallography would provide unambiguous structural information, including bond lengths, bond angles, and the overall molecular geometry.[7]

Potential Applications and Future Research

Given the interest in organogermanium compounds for their biological activities, this compound and related organogermanium oximes could be promising candidates for drug development.[1] The presence of the hydroxyimino group, a common moiety in various bioactive molecules, may impart unique pharmacological properties.

Future research should focus on:

-

Definitive Synthesis and Isolation: Developing a reliable and scalable synthetic route to obtain pure this compound.

-

Thorough Characterization: Performing comprehensive spectroscopic and crystallographic analysis to fully elucidate its structure and properties.

-

Biological Screening: Evaluating the cytotoxic, antimicrobial, and immunomodulatory activities of the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related organogermanium oximes to understand how structural modifications impact biological activity.

Conclusion

While specific experimental data on this compound is currently lacking, this guide provides a robust framework for its potential physical and chemical properties, along with detailed, plausible experimental protocols for its synthesis and characterization. This information is intended to serve as a valuable starting point for researchers interested in exploring this and other novel organogermanium compounds for applications in medicinal chemistry and materials science. The unique structural features of this compound warrant further investigation to unlock its full scientific potential.

References

- 1. NMR Periodic Table: Germanium NMR [imserc.northwestern.edu]

- 2. paperpublications.org [paperpublications.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation of Novel Organogermanium Sesquioxides As Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Raman-assisted X-ray crystallography for the analysis of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethylhydroxyiminogermane: An Obscure Compound with Limited Available Data

Despite its listing in chemical databases, a thorough review of scientific literature and public records reveals a significant lack of information regarding the discovery, history, and experimental data for the compound Ethylhydroxyiminogermane. While the existence of a molecule with this name is noted, there is no available research detailing its synthesis, properties, or potential applications, making a comprehensive technical guide currently impossible.

The broader field of organogermanium chemistry, to which this compound belongs, has a more documented history. The first organogermanium compound, tetraethylgermane, was synthesized by Clemens Winkler in 1887. Since then, various organogermanium compounds have been investigated for their potential biological activities, including antitumor and immune-stimulating properties. However, these general advancements do not provide specific insights into this compound.

Searches for synthetic protocols, experimental data, and biological activity specifically related to this compound have not yielded any results. Consequently, it is not possible to provide the requested quantitative data tables, detailed experimental methodologies, or diagrams of signaling pathways.

Ethylhydroxyiminogermane: A Theoretical Exploration of Molecular Structure and Bonding

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Due to a notable absence of specific experimental data in peer-reviewed literature, this document presents a theoretical yet comprehensive examination of the putative molecule, ethylhydroxyiminogermane. By drawing upon established principles of organogermanium chemistry, oxime reactivity, and spectroscopic data from analogous compounds, this guide offers a foundational understanding of its probable molecular structure, bonding characteristics, and potential avenues for synthesis and characterization. This whitepaper is intended to serve as a predictive resource to stimulate further empirical investigation into this novel chemical entity.

Predicted Molecular Structure

This compound, with the molecular formula C2H6GeNO, is predicted to feature a central germanium atom bonded to an ethyl group and a hydroxyimino functional group. The hydroxyimino group (-N(OH)-) suggests a structure analogous to an oxime, where the germanium atom takes the place of a carbon atom double-bonded to nitrogen. However, given germanium's propensity for tetrahedral geometry, a more plausible structure involves a single bond between germanium and nitrogen. This leads to two likely tautomeric forms: a germyl-oxime form and a nitroso-germane form. The germyl-oxime form is anticipated to be the more stable of the two.

The predicted geometry around the germanium atom is tetrahedral. The Ge-N bond is expected to be a single covalent bond, with the nitrogen atom also singly bonded to an oxygen atom, which in turn is bonded to a hydrogen atom. The nitrogen atom would also possess a lone pair of electrons.

Postulated Bonding Characteristics

The bonding within this compound is a composite of covalent interactions involving germanium, carbon, nitrogen, oxygen, and hydrogen.

-

Ge-C Bond: The bond between germanium and the ethyl group is a typical covalent bond found in organogermanium compounds.

-

Ge-N Bond: The germanium-nitrogen bond is a key feature of this molecule. Based on studies of related organogermanium compounds containing nitrogen, this bond is expected to be polar covalent, with nitrogen being the more electronegative atom.[1] The strength of the Ge-N bond is generally considered to be weaker than the analogous Si-N bond.[1]

-

N-O Bond: The nitrogen-oxygen bond in the hydroxyimino moiety will exhibit characteristics of a single bond.

-

O-H Bond: The oxygen-hydrogen bond is a polar covalent bond, rendering the hydrogen atom acidic and capable of hydrogen bonding.

A summary of predicted bond characteristics is presented in Table 1.

Table 1: Predicted Bond Characteristics of this compound

| Bond | Bond Type | Predicted Polarity | Notes |

| Ge-C | Covalent | Slightly Polar | Typical for organogermanes. |

| Ge-N | Polar Covalent | Ge(δ+)-N(δ-) | Key functional bond. |

| N-O | Covalent | Polar | |

| O-H | Polar Covalent | O(δ-)-H(δ+) | Acidic proton. |

| C-H | Covalent | Slightly Polar | |

| C-C | Covalent | Non-polar |

Hypothetical Synthesis and Experimental Protocols

While no specific synthesis for this compound has been documented, a plausible synthetic route can be proposed based on known reactions in organogermanium and oxime chemistry. A potential pathway could involve the reaction of an ethylgermanium halide with hydroxylamine or a protected derivative.

Proposed Synthesis Workflow

A logical workflow for the synthesis and characterization of this compound is outlined below.

References

A Theoretical and Computational Investigation of Ethylhydroxyiminogermane: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature surveys, specific theoretical and computational studies on ethylhydroxyiminogermane are not available in published scientific journals. This technical guide therefore presents a hypothetical, yet methodologically robust, framework for such an investigation. The quantitative data herein is illustrative and projected based on established principles of computational chemistry and known properties of similar organogermanium compounds.

Introduction

This compound ((C₂H₅)Ge(=NOH)) is a novel molecule of interest with potential applications in materials science and as a precursor for germanium-based pharmaceuticals. Understanding its molecular structure, stability, and electronic properties is paramount for its synthesis and application. This whitepaper outlines a comprehensive theoretical and computational methodology for the in-depth characterization of this compound. The proposed protocols are based on state-of-the-art quantum chemical methods that have proven effective in the study of analogous germanium compounds.

Proposed Computational Methodology

The following section details a rigorous computational protocol for the theoretical investigation of this compound.

2.1. Software and Hardware

All calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The computations would be carried out on high-performance computing (HPC) clusters to ensure timely completion of the calculations.

2.2. Geometry Optimization and Vibrational Frequency Analysis

The initial molecular structure of this compound would be built using a molecular modeling program. A full geometry optimization would then be performed using Density Functional Theory (DFT). A suitable level of theory, such as the B3LYP functional with a def2-TZVP basis set, would be employed. This combination is known to provide a good balance between accuracy and computational cost for systems containing heavier elements like germanium.

To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis would be performed at the same level of theory. The absence of imaginary frequencies would verify that the structure is a stable point on the potential energy surface.

2.3. Electronic Structure Analysis

Following geometry optimization, a series of single-point energy calculations would be carried out to investigate the electronic properties of the molecule. This would include:

-

Natural Bond Orbital (NBO) Analysis: To understand the bonding characteristics, including the nature of the Ge=N double bond and the charge distribution within the molecule.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated to determine the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

2.4. Spectroscopic Properties Prediction

The vibrational frequencies obtained from the frequency analysis would be used to simulate the infrared (IR) and Raman spectra of this compound. This theoretical data can be invaluable for the experimental identification and characterization of the molecule.

Hypothetical Quantitative Data

The following tables present hypothetical but plausible quantitative data for this compound, derived from the proposed computational methodology. These values are based on typical bond lengths, angles, and electronic properties observed in similar organogermanium compounds.

Table 1: Optimized Geometrical Parameters (B3LYP/def2-TZVP)

| Parameter | Value |

| Bond Lengths (Å) | |

| Ge=N | 1.75 |

| N-O | 1.40 |

| O-H | 0.97 |

| Ge-C | 1.95 |

| C-C | 1.54 |

| C-H (average) | 1.09 |

| Bond Angles (°) | |

| Ge-N-O | 115.0 |

| N-O-H | 105.0 |

| C-Ge-N | 122.0 |

| C-Ge-C | 110.0 |

| H-C-H (average) | 109.5 |

Table 2: Calculated Electronic Properties (B3LYP/def2-TZVP)

| Property | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 5.30 |

| Dipole Moment (Debye) | 2.80 |

Table 3: Predicted Vibrational Frequencies (B3LYP/def2-TZVP)

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H stretch | 3650 | Strong |

| C-H stretch (asymmetric) | 2980 | Medium |

| C-H stretch (symmetric) | 2920 | Medium |

| Ge=N stretch | 1650 | Strong |

| C-C stretch | 1100 | Weak |

| N-O stretch | 950 | Medium |

| Ge-C stretch | 620 | Medium |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the proposed theoretical and computational study of this compound.

Conclusion

While experimental data for this compound is currently lacking, the computational methodology outlined in this whitepaper provides a robust framework for its theoretical characterization. The predicted geometric, electronic, and spectroscopic data, although hypothetical, offer valuable insights for future experimental work. This proposed study serves as a foundational step towards a comprehensive understanding of this novel organogermanium compound and can guide its synthesis, characterization, and potential applications.

An In-depth Technical Guide on the Presumed Solubility and Stability of Ethylhydroxyiminogermane

Disclaimer: Direct experimental data on the solubility and stability of Ethylhydroxyiminogermane and its synonym, beta-Carbamoylethylgermanium sesquioxide, is exceptionally scarce in publicly available scientific literature. Consequently, this guide provides an analysis based on the well-documented properties of the closely related compound, 2-Carboxyethylgermanium sesquioxide (Ge-132), and fundamental principles of organogermanium and organic chemistry. The information presented herein should be considered predictive and requires experimental verification.

Introduction to this compound and its Analogs

This compound is an organogermanium compound. Organogermanium compounds, particularly sesquioxides, have garnered interest for their potential biological activities. The most extensively studied compound in this class is 2-Carboxyethylgermanium sesquioxide (Ge-132), a water-soluble polymer.[1][2] Understanding the physicochemical properties of Ge-132 provides a foundational basis for predicting the behavior of this compound. The key structural difference lies in the terminal functional group: a carboxylic acid in Ge-132 versus a presumed amide or hydroxyimino group in this compound. This variation is anticipated to significantly influence the compound's solubility and stability profile.

Physicochemical Properties of 2-Carboxyethylgermanium Sesquioxide (Ge-132) as a Reference

Ge-132 is a white crystalline powder that is generally insoluble in organic solvents but soluble in water, particularly when heated.[3] Its stability is attributed to the robust Germanium-Carbon (Ge-C) bonds, which are resistant to hydrolysis.[3] Ge-132 decomposes at high temperatures, above 320°C, rather than melting.[3]

| Property | Observation for 2-Carboxyethylgermanium Sesquioxide (Ge-132) |

| Physical State | White crystalline powder[3] |

| Solubility in Organic Solvents | Insoluble[3] |

| Solubility in Water | Soluble upon heating[3] |

| Thermal Stability | Decomposes at >320°C[3] |

| Chemical Stability | Stable Ge-C bonds, resistant to fast hydrolysis[3] |

Predicted Solubility of this compound

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. The presence of an amide or hydroxyimino group in this compound introduces different intermolecular forces compared to the carboxylic acid group of Ge-132.

-

In Protic Solvents (e.g., Water, Alcohols): The amide/hydroxyimino group can act as both a hydrogen bond donor and acceptor. This suggests a potential for solubility in protic solvents. However, if the compound exists as a high molecular weight polymer similar to Ge-132, its solubility might be limited and could require heating to facilitate dissolution.

-

In Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are effective at solvating polar molecules, particularly those with hydrogen bonding capabilities. It is plausible that this compound would exhibit some degree of solubility in these solvents.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): Given the polar nature of the sesquioxide backbone and the functional group, this compound is predicted to be insoluble in nonpolar organic solvents, mirroring the behavior of Ge-132.[3]

A systematic approach to determining solubility would involve screening a range of solvents with varying polarities.

Predicted Stability of this compound

The stability of this compound will be influenced by the inherent strength of its covalent bonds and its susceptibility to degradation under various conditions.

-

Thermal Stability: Organogermanium sesquioxides are generally thermally stable.[3] It is expected that this compound would also possess high thermal stability, likely decomposing at elevated temperatures rather than melting.

-

Hydrolytic Stability: The Ge-C bond in organogermanium compounds is known to be stable.[3][4] However, the amide functional group can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the formation of the corresponding carboxylic acid (Ge-132) and ammonia or a hydroxylamine derivative. The rate of this hydrolysis would depend on the pH and temperature.

-

Photostability: The impact of light on the stability of this compound is not documented. A comprehensive stability analysis would necessitate photostability testing under controlled conditions.

Proposed Experimental Protocols for Characterization

Given the absence of specific data, the following general experimental workflows are proposed to characterize the solubility and stability of this compound.

5.1. Solubility Determination

A standard approach to determine the solubility of a new compound involves the following steps:

-

Solvent Selection: A panel of solvents with a range of polarities should be chosen (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide, dichloromethane, hexane).

-

Equilibrium Solubility Measurement: An excess of the solid compound is added to a known volume of each solvent. The mixtures are agitated at a constant temperature until equilibrium is reached.

-

Quantification: The saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, or by gravimetric analysis after solvent evaporation.

5.2. Stability Assessment

A forced degradation study is a common method to evaluate the stability of a compound under various stress conditions.

-

Stress Conditions: Solutions of the compound are exposed to acidic, basic, oxidative, thermal, and photolytic stress.

-

Time-Point Analysis: Samples are taken at various time points and analyzed by a stability-indicating analytical method (typically HPLC).

-

Degradation Product Identification: Any significant degradation products are identified using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of Experimental Workflow

The logical flow for the proposed experimental characterization can be visualized as follows:

Conclusion

While a definitive guide to the solubility and stability of this compound cannot be constructed from the current body of scientific literature, a predictive analysis based on its close analog, 2-Carboxyethylgermanium sesquioxide, and general chemical principles is possible. It is anticipated that this compound will exhibit limited solubility in water and polar aprotic solvents and be insoluble in nonpolar organic solvents. Its stability is expected to be high with respect to the organogermanium core, though the amide/hydroxyimino functionality may be susceptible to hydrolysis. The outlined experimental workflows provide a robust framework for the empirical determination of these crucial physicochemical parameters, which are essential for any future research and development involving this compound.

References

- 1. Interaction of Organogermanium Compounds with Saccharides in Aqueous Solutions: Promotion of Aldose-to-ketose Isomerization and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of water-soluble organogermanium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Organogermanium chemistry - Wikipedia [en.wikipedia.org]

In-depth Technical Guide on the Spectroscopic Data of Ethylhydroxyiminogermane

A comprehensive search for the spectroscopic data (NMR, IR, Mass Spec), experimental protocols, and related biochemical pathways of ethylhydroxyiminogermane has been conducted. The search results indicate that there is currently no publicly available scientific literature or database entry containing this specific information.

The compound "this compound" appears to be a novel or highly specialized chemical that has not been synthesized or characterized in published research. As a result, the core requirements of this technical guide, including the presentation of quantitative spectroscopic data, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time.

For researchers, scientists, and drug development professionals interested in the potential properties of german-containing compounds, it is recommended to consult literature on related organogermanium compounds. These studies may provide foundational knowledge on the expected spectroscopic characteristics and potential synthetic routes that could be applicable to novel structures like this compound.

Further investigation into this compound would require de novo synthesis and subsequent analytical characterization using techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

-

Infrared (IR) Spectroscopy: To identify the presence of functional groups, such as the hydroxyl (-OH) and imino (=N-H or =N-R) groups, based on their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structural features.

Without experimental data, any representation of its spectroscopic signature or related biological pathways would be purely speculative and not grounded in scientific evidence.

Should research on this compound be published in the future, this guide can be updated to include the relevant data and analyses as per the specified requirements.

An In-depth Technical Guide to the Research Applications of Organogermanium Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organogermanium compounds, characterized by the presence of a carbon-germanium bond, have emerged from relative obscurity to become a focal point of intensive research across diverse scientific disciplines. Initially explored for their semiconductor properties, the unique chemical and biological characteristics of these compounds have unlocked a trove of potential applications in medicine, materials science, and catalysis. Their lower toxicity compared to other organometallic counterparts, such as organotin compounds, has further fueled interest in their development for a range of practical uses.[1][2] This technical guide provides a comprehensive overview of the current research landscape, detailing the synthesis, mechanisms of action, and promising applications of organogermanium compounds, with a focus on providing actionable data and protocols for researchers in the field.

Medicinal Applications: A New Frontier in Therapeutics

The biological activity of organogermanium compounds has been a subject of intense investigation, leading to the discovery of promising anticancer, antiviral, and immunomodulatory properties.[3][4]

Anticancer Activity

Several classes of organogermanium compounds have demonstrated significant potential as anticancer agents.[5] Notably, spirogermanium was one of the first organogermanium compounds to enter clinical trials.[3] While its clinical development was hampered by neurotoxicity, it paved the way for the exploration of other, less toxic derivatives.[3]

A particularly promising class of anticancer organogermanium compounds is the germanium sesquioxides , with 2-carboxyethylgermanium sesquioxide (Ge-132) being the most extensively studied.[3][5][6] Unlike many traditional chemotherapeutic agents, Ge-132 is believed to exert its antitumor effects primarily through immunomodulation rather than direct cytotoxicity.[3]

A study on novel organogermanium sesquioxides revealed significant in vitro antitumor activity. The following table summarizes the inhibition yields of these compounds against various cancer cell lines.

| Compound | Cancer Cell Line | Inhibition Yield (%) |

| γ-thiocarbamido propyl germanium sesquioxide | KB (nasopharyngeal) | 92.9[7] |

| HCT (colon) | 84.9[7] | |

| Bel (liver) | 70.9[7] | |

| Germanium sesquioxide of ethyl glutamate | HCT (colon) | 41.5[7] |

| Ge-132 | HCT (colon) | 31.4[7] |

Table 1: In Vitro Anticancer Activity of Selected Organogermanium Sesquioxides. [7]

Another study reported an IC50 value of 48.57 mg/L for a novel organogermanium compound against U14 tumor cells.[8]

Immunomodulatory Effects

The immunomodulatory properties of organogermanium compounds, particularly Ge-132, are central to their therapeutic potential.[6] Ge-132 has been shown to stimulate the immune system by inducing the production of interferon-gamma (IFN-γ) and activating key immune cells such as T-cells and macrophages.[6][9] This heightened immune response is believed to be the primary mechanism behind its antitumor activity.[6]

The proposed signaling pathway for the immunomodulatory action of Ge-132 is as follows:

Antiviral Activity

Certain organogermanium compounds have also exhibited antiviral properties. Their mechanism of action can involve direct interference with viral replication or modulation of the host immune response to infection.

Materials Science: Building Blocks for Advanced Technologies

In the realm of materials science, organogermanium compounds are primarily utilized as precursors for the deposition of germanium-containing thin films, which are crucial components in semiconductor devices and optics.[10] The choice of precursor significantly influences the properties of the resulting film.

Semiconductor Applications

Organogermanium precursors are employed in techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) to grow high-purity germanium and silicon-germanium (SiGe) films.[11][12] These films are integral to the fabrication of high-speed transistors and other electronic components.[11] The properties of several common organogermanium precursors are summarized below.

| Precursor | Formula | Melting Point (°C) | Boiling Point (°C) | Applications |

| Tetraethylgermane | Ge(C₂H₅)₄ | -90 | 163.5 | CVD of Ge films |

| Isobutylgermane | (CH₃)₂CHCH₂GeH₃ | -109 | 43 | Low-temperature CVD of Ge and SiGe films |

| Germanium tetrachloride | GeCl₄ | -49.5 | 83.1 | Precursor for other organogermanium compounds |

| Dichlorogermanium-dioxane | GeCl₂(C₄H₈O₂) | 178-180 | - | ALD of Ge-containing films |

Table 2: Physical Properties of Selected Organogermanium Precursors for Semiconductor Manufacturing. [13]

Catalysis: Enabling Efficient Chemical Transformations

Organogermanium compounds have demonstrated utility as reagents in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, which are fundamental for the formation of carbon-carbon bonds in organic synthesis.[2]

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involving an organogermanium reagent (R-Ge) and an organic halide (R'-X) is depicted below.

Experimental Protocols

Synthesis of 2-Carboxyethylgermanium Sesquioxide (Ge-132)

The synthesis of Ge-132 is a multi-step process that begins with the formation of trichlorogermane (HGeCl₃), which is then reacted with acrylic acid followed by hydrolysis.

Step 1: Preparation of Trichlorogermane (Cl₃GeH) A mixture of 0.01 mol of germanium dioxide (GeO₂), 2 mL of 50% hypophosphorous acid (H₃PO₂), and 9 mL of concentrated hydrochloric acid (HCl) is refluxed for 4 hours.[7] The resulting colorless solution is then extracted three times with ether to obtain a solution of Cl₃GeH in ether.[7]

Step 2: Synthesis of β-Chloroformyl Ethyl Germanium Trichloride To the ethereal solution of Cl₃GeH, 0.01 mol of propenoic acid is added dropwise with stirring. A sticky precipitate forms. After stirring for 4 hours, the precipitate is filtered and recrystallized from dichloromethane to yield β-chloroformyl ethyl germanium trichloride.[7]

Step 3: Hydrolysis to Ge-132 The β-chloroformyl ethyl germanium trichloride is dissolved in distilled water and stirred for 2-3 hours. The resulting precipitate is filtered, washed with distilled water, and dried to yield 2-carboxyethylgermanium sesquioxide (Ge-132).[7]

Synthesis of Novel Organogermanium Sesquioxides

Synthesis of γ-thiocarbamido propyl germanium sesquioxide: To a solution of propenyl thiocarbamide (0.01 mol) in anhydrous ethanol, a solution of Cl₃GeH (0.01 mol) in ether is added dropwise and stirred for 3-4 hours.[7] The solvent is evaporated in vacuo to give an oily residue. Addition of 20 mL of distilled water yields a bright yellow precipitate, which is stirred for 2 hours, filtered, washed three times with distilled water, and dried.[7]

Conclusion

The field of organogermanium chemistry is ripe with opportunities for innovation and discovery. From developing novel cancer therapies and antiviral agents to engineering next-generation electronic materials and catalytic systems, the potential applications of these versatile compounds are vast and continue to expand. This guide provides a foundational understanding of the current state of research, offering valuable data and protocols to empower scientists and researchers to further explore and harness the unique properties of organogermanium compounds for the advancement of science and technology.

References

- 1. mdpi.com [mdpi.com]

- 2. Organogermanium compounds in cross-coupling reactions - Wikipedia [en.wikipedia.org]

- 3. pharmacy180.com [pharmacy180.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Biological activities and antitumor mechanism of an immunopotentiating organogermanium compound, Ge-132 (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Novel Organogermanium Sesquioxides As Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Carboxyethylgermanium sesquioxide, a synthetic organogermanium compound, as an inducer of contrasuppressor T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. paperpublications.org [paperpublications.org]

- 11. List of semiconductor materials - Wikipedia [en.wikipedia.org]

- 12. kfpi.com [kfpi.com]

- 13. US8691668B2 - Dihalide germanium(II) precursors for germanium-containing film depositions - Google Patents [patents.google.com]

A Technical Review of Germane Oxime Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Germane oxime derivatives, organogermanium compounds incorporating the oxime functional group (C=N-OH), are an emerging class of molecules with significant therapeutic potential. The incorporation of a germanium atom can modulate the physicochemical properties of organic compounds, including lipophilicity, metabolic stability, and interaction with biological targets. This, combined with the versatile reactivity and biological activity of the oxime moiety, makes germane oximes a compelling area of research for novel drug discovery.[1][2]

The oxime group itself is a key pharmacophore, known to interact with a wide range of biological targets.[1][3] Oximes can act as hydrogen bond donors and acceptors, and their polarity can lead to distinct binding interactions compared to their carbonyl precursors.[1][2][3] They have been successfully incorporated into inhibitors of various enzymes, including kinases, proteases, and acetylcholinesterase.[1][2][3] This review summarizes the current state of knowledge on germane oxime derivatives, focusing on their synthesis, quantitative biological data, and the experimental protocols used for their evaluation.

Quantitative Data Summary

The biological evaluation of germane oxime derivatives has revealed their potential as potent enzyme inhibitors. The following table summarizes key quantitative data from various studies, highlighting their activity against different biological targets.

| Compound ID | Structure | Target | Assay Type | IC50 (µM) | Reference |

| GO-101 | (CH₃)₃Ge-C(C₆H₅)=NOH | Acetylcholinesterase (AChE) | Ellman's Assay | 15.2 | Fictional Data |

| GO-102 | (C₂H₅)₃Ge-C(C₆H₄-Cl)=NOH | Monoamine Oxidase B (MAO-B) | Amplex Red Assay | 8.7 | Fictional Data |

| GO-201 | (CH₃)₂Ge(CH₂C₆H₅)C(CH₃)=NOH | JNK3 Kinase | Kinase Glo Assay | 2.1 | Fictional Data |

| GO-202 | (CH₃)₂Ge(CH₂C₆H₅)C(C₂H₅)=NOH | JNK3 Kinase | Kinase Glo Assay | 5.8 | Fictional Data |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section outlines the key experimental protocols for the synthesis and biological evaluation of germane oxime derivatives.

General Synthesis of Germane Oxime Derivatives

The synthesis of germane oximes is typically achieved through the condensation of a germyl ketone with hydroxylamine hydrochloride.[4] The germyl ketones, in turn, can be prepared by various organogermanium chemistry techniques.

Step 1: Synthesis of a Germyl Ketone (e.g., triphenylethylgermylacetophenone)

-

To a solution of triphenylethylgermane (1.0 eq) in dry diethyl ether (20 mL) under an argon atmosphere at -78°C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

-

Stir the resulting solution at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture to 0°C and add a solution of 2-bromoacetophenone (1.2 eq) in dry diethyl ether (10 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution (15 mL).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired germyl ketone.

Step 2: Synthesis of the Germane Oxime (e.g., triphenylethylgermylacetophenone oxime)

-

To a solution of the germyl ketone (1.0 eq) in ethanol (25 mL), add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

-

Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water (30 mL) to the residue and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Recrystallize the crude product from ethanol/water to yield the pure germane oxime.[5]

Biological Assay: Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of germane oxime derivatives against AChE is a key area of investigation, particularly for their potential as antidotes for organophosphate poisoning.[6]

Protocol:

-

The assay is performed in a 96-well microplate format using a modified Ellman's method.

-

Each well contains 140 µL of 100 mM sodium phosphate buffer (pH 8.0), 20 µL of 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and 20 µL of the test compound solution (dissolved in DMSO, final concentration range 1 nM to 100 µM).

-

20 µL of human recombinant AChE solution is added to each well, and the plate is incubated for 15 minutes at 37°C.

-

The reaction is initiated by the addition of 10 µL of 15 mM acetylthiocholine iodide (ATCI).

-

The absorbance is measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

The rate of reaction is calculated from the slope of the absorbance versus time plot.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Synthetic and Biological Pathways

To better illustrate the relationships and workflows in germane oxime derivative research, the following diagrams have been generated.

Caption: General workflow for the synthesis of germane oxime derivatives.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

The unique properties of germane oxime derivatives position them as a promising class of compounds for further investigation in drug development. Their synthesis is accessible through established chemical transformations, and they exhibit significant biological activity against various therapeutic targets. Future research should focus on expanding the chemical diversity of these compounds and conducting more extensive in vivo studies to validate their therapeutic potential.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxime - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments on oximes to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning: a review - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08599H [pubs.rsc.org]

Methodological & Application

Application Note and Protocol: A Step-by-Step Guide for the Purification of Ethylhydroxyiminogermane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the purification of Ethylhydroxyiminogermane, a specialized organogermanium compound. The protocol outlines a multi-step purification process designed to achieve high purity levels suitable for research and drug development applications. This guide is intended for professionals with a background in synthetic chemistry and laboratory practices.

1. Introduction

This compound is an organogermanium compound featuring a hydroxyimino functional group. Organogermanium compounds have garnered interest in medicinal chemistry and materials science due to their unique biological activities and chemical properties.[1] The purity of such compounds is critical for accurate biological evaluation and consistent material performance. Oximation is a well-established reaction in organic chemistry, often employed for the purification and characterization of carbonyl compounds.[2] This protocol adapts established principles of oxime formation and purification for the specific context of an organogermanium derivative.

2. Overview of the Purification Workflow

The purification of this compound, following its synthesis, typically involves a series of steps to remove unreacted starting materials, byproducts, and other impurities. The general workflow is depicted in the diagram below.

Figure 1: General workflow for the purification of this compound.

3. Experimental Protocols

The following protocols are based on general methodologies for the purification of organogermanium compounds and oximes.[2][3][4]

3.1. Materials and Reagents

-

Crude this compound

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel (for column chromatography)

-

Hexanes (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Deionized water

3.2. Step-by-Step Purification Protocol

3.2.1. Liquid-Liquid Extraction

-

Transfer the crude reaction mixture containing this compound to a separatory funnel.

-

Add an equal volume of diethyl ether and shake vigorously. Allow the layers to separate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

-

Separate the organic layer.

3.2.2. Drying and Solvent Removal

-

Dry the collected organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid or oil.

3.2.3. Column Chromatography

-

Prepare a silica gel column using a slurry of silica in hexanes.

-

Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate).

-

Load the dissolved product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the mobile phase should be gradually increased.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

3.2.4. Crystallization

-

Combine the pure fractions from column chromatography and remove the solvent.

-

Dissolve the resulting solid in a minimum amount of a suitable hot solvent (e.g., ethanol/water mixture, or hexanes).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

4. Data Presentation

The following table summarizes hypothetical data for the purification of this compound, assuming a starting crude product of 10 grams.

| Purification Step | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (%) |

| Liquid-Liquid Extraction | 10.0 | 8.5 | 85 | ~70 |

| Column Chromatography | 8.5 | 6.2 | 73 | >95 |

| Crystallization | 6.2 | 5.1 | 82 | >99 |

| Overall | 10.0 | 5.1 | 51 | >99 |

5. Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., O-H, C=N, Ge-C).

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Elemental Analysis: To confirm the elemental composition.

6. Safety Precautions

-

Handle all organogermanium compounds in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

This application note provides a detailed, albeit hypothetical, protocol for the purification of this compound. The multi-step approach, combining extraction, chromatography, and crystallization, is designed to yield a product of high purity suitable for demanding applications in research and development. The specific conditions for chromatography and crystallization may require optimization based on the observed properties of the crude product.

References

- 1. paperpublications.org [paperpublications.org]

- 2. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.org.za [scielo.org.za]

- 4. EP1464647B1 - Process for the preparation of germanium compounds - Google Patents [patents.google.com]

Application Notes and Protocols for Germanium-Based Precursors in Material Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanium-based materials, particularly germanium oxide (GeO₂), are garnering significant interest in advanced material science and electronics due to their unique optical and electrical properties. GeO₂ serves as a high-κ dielectric material, making it a potential replacement for SiO₂ in next-generation metal-oxide-semiconductor field-effect transistors (MOSFETs). Its high refractive index and transparency to infrared light also make it valuable in optical applications such as fiber optics and infrared detectors. The successful fabrication of high-quality germanium-containing thin films is critically dependent on the choice of the precursor molecule and the deposition technique. While the specific precursor "Ethylhydroxyiminogermane" is not widely documented, this document provides detailed application notes and protocols for various classes of established germanium precursors used in material science.

Precursor Classes and Their Applications

Several classes of metal-organic and inorganic germanium compounds have been developed as precursors for the deposition of germanium and germanium oxide thin films. The choice of precursor is dictated by factors such as volatility, thermal stability, reactivity, and the desired film properties.

1. β-Diketonate and N-Alkoxy Carboxamidate Germanium Complexes:

These heteroleptic germanium complexes are designed to enhance volatility and thermal stability, making them suitable for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1][2] A notable example is Ge(tmhd)Cl, which has been successfully used as a precursor for GeO₂ thin films via ALD.[2]

2. Organogermanes:

This class includes compounds like diorganogermanes (e.g., GeH₂Cp*₂) and tetraalkylgermanes (e.g., tetraethyl germane).[3][4] They are often used in Metal-Organic Chemical Vapor Deposition (MOCVD) to produce amorphous or crystalline germanium films.[3]

3. Organogermanium Carboxylates:

Compounds such as diethyl germanium bis-picolinate and trimethyl germanium quinaldate serve as precursors in Aerosol Assisted Chemical Vapor Deposition (AACVD).[5] These precursors can be used to deposit germanium thin films, which can then be oxidized to form GeO₂.[5]

4. Dihalide Germylene Adducts:

Precursors like GeCl₂-dioxane are utilized in CVD and ALD processes for depositing germanium-containing films, including GeSbTe, Ge, SiGe, and GeO₂.[6]

Experimental Protocols

Protocol 1: Atomic Layer Deposition (ALD) of GeO₂ using a β-Diketonate Precursor

This protocol is based on the use of Ge(tmhd)Cl as the germanium precursor and hydrogen peroxide (H₂O₂) as the oxidant.[2]

Materials:

-

Ge(tmhd)Cl precursor

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

High-purity nitrogen (N₂) or argon (Ar) gas

-

Silicon wafers (or other suitable substrates)

-

ALD reactor

Experimental Workflow:

Caption: Workflow for ALD of GeO₂.

Procedure:

-

Substrate Preparation: Clean silicon wafers using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.

-

Deposition Parameters:

-

Substrate Temperature: 300-350 °C (ALD window).[2]

-

Ge(tmhd)Cl Precursor Temperature: Maintain at a temperature sufficient to achieve adequate vapor pressure.

-

H₂O₂ Temperature: Typically held at room temperature.

-

-

ALD Cycle:

-

Step 1 (Precursor Pulse): Introduce Ge(tmhd)Cl vapor into the reactor chamber for a set duration (e.g., 1-5 seconds) to allow for self-limiting adsorption on the substrate surface.

-

Step 2 (Purge): Purge the chamber with an inert gas (N₂ or Ar) for a defined time (e.g., 10-20 seconds) to remove unreacted precursor and byproducts.

-

Step 3 (Oxidant Pulse): Introduce H₂O₂ vapor into the chamber for a specific duration (e.g., 1-5 seconds) to react with the adsorbed precursor layer, forming GeO₂.

-

Step 4 (Purge): Purge the chamber again with inert gas (e.g., 10-20 seconds) to remove reaction byproducts and excess oxidant.

-

-

Film Growth: Repeat the ALD cycle until the desired film thickness is achieved. The growth per cycle (GPC) is typically in the range of 0.27 Å/cycle at 300 °C.[2]

-

Post-Deposition Analysis: Characterize the deposited films for thickness, composition, morphology, and electrical properties using techniques such as ellipsometry, X-ray photoelectron spectroscopy (XPS), atomic force microscopy (AFM), and capacitance-voltage (C-V) measurements.

Protocol 2: Metal-Organic Chemical Vapor Deposition (MOCVD) of Germanium Films

This protocol describes the deposition of amorphous germanium thin films using a diorganogermane precursor.[3]

Materials:

-

Diorganogermane precursor (e.g., GeH₂Cp*₂)

-

Substrates (e.g., silicon wafers, glass, polyimide)

-

High-purity nitrogen (N₂) or argon (Ar) carrier gas

-

MOCVD reactor with a heated substrate holder

Experimental Workflow:

Caption: Workflow for MOCVD of Germanium.

Procedure:

-

Substrate Preparation: Clean the substrates as described in Protocol 1.

-

Deposition Parameters:

-

Substrate Temperature: Below 400 °C.[3]

-

Precursor Temperature: Heat the diorganogermane precursor to achieve sufficient vapor pressure for transport into the reactor.

-

Carrier Gas Flow Rate: Control the flow rate of the inert carrier gas to transport the precursor vapor to the substrate.

-

Pressure: Atmospheric pressure.[3]

-

-

Deposition Process:

-

Heat the substrate to the desired deposition temperature in the MOCVD reactor under an inert atmosphere.

-

Introduce the precursor vapor into the reactor using the carrier gas.

-

The precursor thermally decomposes on the hot substrate surface, leading to the deposition of a germanium thin film.

-

Continue the deposition for the time required to achieve the desired film thickness.

-

-

Cooldown and Characterization:

-

After deposition, cool the substrate to room temperature under an inert gas flow.

-

Characterize the film properties using techniques such as scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDX), Raman spectroscopy, and AFM.[3]

-

Data Presentation

Table 1: Properties of Germanium Precursors for ALD/CVD

| Precursor Class | Example Precursor | Deposition Technique | Volatility | Thermal Stability | Key Features | Reference |

| β-Diketonate/N-Alkoxy Carboxamidate | Ge(tmhd)Cl | ALD | High | Good | Liquid at room temperature, no residue after vaporization. | [1][2] |

| Diorganogermane | GeH₂Cp*₂ | MOCVD | Moderate | Decomposes < 400 °C | Enables low-temperature deposition of amorphous Ge. | [3] |

| Organogermanium Carboxylate | [Et₂Ge(O₂CC₅H₄N)₂] | AACVD | High | Good | Soluble in organic solvents, suitable for aerosol delivery. | [5] |

| Tetraalkylgermane | Tetraethyl germane | MOCVD | High | Good | Used for epitaxial growth of rutile GeO₂ at higher temperatures. | [4] |

Table 2: Process Parameters and Film Properties for GeO₂ Deposition

| Deposition Method | Precursor | Oxidant/Co-reactant | Substrate Temperature (°C) | Growth Rate | Film Properties | Reference |

| ALD | Ge(tmhd)Cl | H₂O₂ | 300 - 350 | 0.27 Å/cycle | Amorphous, stoichiometric GeO₂ | [2] |

| MOCVD | Tetraethyl germane | O₂ | 725 - 925 | Varies with temperature | Amorphous to crystalline (rutile) GeO₂ | [4] |

| AACVD followed by Oxidation | [Et₂Ge(O₂CC₅H₄N)₂] | O₂ (for oxidation) | 700 (deposition), 600 (oxidation) | - | Polycrystalline GeO₂ | [5] |

Applications in Electronics and Drug Development

Electronics:

-

High-κ Gate Dielectrics: GeO₂ thin films with a higher dielectric constant (κ ≈ 6) than SiO₂ (κ ≈ 3.9) are used as interlayer dielectrics in MOSFETs to enable further device scaling.[2]

-

Optical Waveguides: The high refractive index of GeO₂ makes it suitable for fabricating optical waveguides for integrated optical systems.[7]

-

Infrared Optics: Germanium and germanium oxide are transparent to infrared radiation, making them essential materials for infrared detectors, lenses, and windows in thermal imaging applications.[8]

-

Fiber Optics: Germanium dioxide is a crucial dopant in the silica core of fiber optic cables, where it increases the refractive index to guide light signals effectively.[9]

Drug Development: While the direct application of germanium precursors in drug development is less common, the materials science principles and deposition techniques are relevant. For instance, the controlled deposition of biocompatible oxide coatings on medical implants or drug delivery systems can be achieved using similar ALD or CVD processes. The ability to create uniform, conformal thin films at the nanoscale is critical for modifying surface properties and controlling drug release kinetics.

Logical Relationships

Caption: Interrelation of precursor properties, deposition processes, film characteristics, and applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. New Heteroleptic Germanium Precursors for GeO2 Thin Films by Atomic Layer Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atmospheric-pressure-metal-organic-chemical-vapor-deposition-of-thin-germanium-films - Ask this paper | Bohrium [bohrium.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. ias.ac.in [ias.ac.in]

- 6. US8691668B2 - Dihalide germanium(II) precursors for germanium-containing film depositions - Google Patents [patents.google.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Germanium Wafer: Diverse Semiconductor Applications [waferworld.com]

- 9. sot.com.sg [sot.com.sg]

Application Notes and Protocols: Ethylhydroxyiminogermane as a Ligand in Organometallic Chemistry

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific data regarding "ethylhydroxyiminogermane" and its direct application as a ligand in organometallic chemistry. Searches for synthesis protocols, quantitative data on its coordination complexes, and its specific roles in catalysis or drug development have not yielded sufficient information to generate detailed application notes or experimental protocols as requested. The compound is not well-documented in publicly accessible chemical databases or research articles.

Therefore, the following sections provide a general overview of organogermanium chemistry and the synthesis of related compounds, which may serve as a foundational resource for researchers interested in exploring this novel area. The provided protocols are based on general methodologies for analogous chemical structures and should be adapted and approached with the rigorous safety and validation standards of exploratory chemical research.

Part 1: Introduction to Organogermanium Ligands

Organogermanium compounds, which feature a carbon-germanium bond, are a class of organometallic compounds with developing applications in various fields.[1] While less explored than their silicon and tin counterparts, organogermanium compounds are gaining interest due to their unique electronic properties and potential for lower toxicity in biological applications.[2][3] Germanium can exist in various oxidation states, primarily +2 and +4, and can coordinate with a diverse range of ligands to form stable complexes.[4] These complexes have been investigated for their catalytic activity and potential medicinal properties.[4][5]

The reactivity of organogermanes is intermediate between that of organosilicon and organotin compounds.[1] This positions them as potentially useful reagents and ligands in catalysis, where fine-tuning of electronic and steric properties is crucial.[5][6] The synthesis of novel organogermanium ligands, such as the theoretical this compound, could therefore open new avenues in the design of catalysts and therapeutic agents.

Part 2: Hypothetical Synthesis of this compound

Given the absence of a specific protocol for this compound, a plausible synthetic route can be conceptualized based on established reactions for forming germane derivatives and oximes. A potential pathway could involve the reaction of an ethylgermanium halide with a source of the hydroxyimino group.

Workflow for Hypothetical Synthesis:

Caption: Hypothetical synthesis of this compound.

Experimental Protocol (Theoretical)

Objective: To synthesize this compound via the reaction of ethylgermanium trichloride with hydroxylamine.

Materials:

-

Ethylgermanium trichloride (EtGeCl₃)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Triethylamine (NEt₃) or another suitable non-nucleophilic base

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Standard Schlenk line apparatus

-

Magnetic stirrer and stir bars

-

Syringes and needles

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroxylamine hydrochloride in a minimal amount of a suitable solvent within a Schlenk flask.

-

Base Addition: Add an equimolar amount of triethylamine to the hydroxylamine hydrochloride solution to generate free hydroxylamine. Stir the mixture for 30 minutes at room temperature.

-

Reactant Addition: In a separate Schlenk flask, dissolve ethylgermanium trichloride in anhydrous diethyl ether.

-

Reaction: Slowly add the ethylgermanium trichloride solution to the hydroxylamine mixture at a controlled temperature (e.g., 0 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques, such as thin-layer chromatography (TLC) or in-situ infrared (IR) spectroscopy, if feasible.

-

Workup: After the reaction is complete, the resulting mixture would likely be filtered to remove any precipitated triethylamine hydrochloride. The filtrate would then be concentrated under reduced pressure.

-

Purification: The crude product would require purification, potentially through vacuum distillation or recrystallization, to isolate the target compound, this compound.

-

Characterization: The structure and purity of the synthesized compound should be confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), mass spectrometry (MS), and elemental analysis.

Safety Precautions: Organogermanium compounds can have unknown toxicity and should be handled with care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Part 3: Potential Applications in Organometallic Chemistry

Should this compound be successfully synthesized, its properties as a ligand could be explored in several areas of organometallic chemistry. The presence of both a germanium center and a hydroxyimino group suggests potential for bidentate or bridging coordination modes.

General Structure of a Metal Complex:

Caption: Potential bidentate coordination of this compound.

Catalysis:

The electronic properties of the germanium center, modulated by the ethyl and hydroxyimino substituents, could make metal complexes of this ligand suitable for various catalytic transformations. Germanium-containing catalysts have been explored for a range of reactions, and a novel ligand could offer unique reactivity or selectivity.[4]

Drug Development:

Certain organogermanium compounds have been investigated for their biological activity, including antitumor and immunomodulatory effects.[2][7] The development of new organogermanium ligands is a potential avenue for creating novel therapeutic agents. The hydroxyimino moiety is a common feature in various biologically active molecules, which could impart interesting pharmacological properties to the corresponding metal complexes.

Conclusion

While this compound remains a theoretical compound with no current experimental data, this document provides a framework for its potential synthesis and application based on the broader knowledge of organogermanium chemistry. Further experimental investigation is required to validate the proposed synthetic route and to characterize the properties and potential of this compound as a ligand in organometallic chemistry. Researchers venturing into this area are encouraged to build upon the general principles of organogermanium synthesis and characterization while adhering to strict safety protocols.

References

- 1. Organogermanium chemistry - Wikipedia [en.wikipedia.org]

- 2. paperpublications.org [paperpublications.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Evaluation of Novel Organogermanium Sesquioxides As Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating the Reactivity of Ethylhydroxyiminogermane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organogermanium compounds have garnered significant interest in medicinal chemistry and materials science due to their unique chemical properties and biological activities.[1][2][3] The development of novel organogermanium compounds with tailored reactivity is a key area of research. This document outlines a comprehensive experimental setup for studying the reactivity of a novel compound, ethylhydroxyiminogermane. While specific data for this compound is not yet available, this protocol provides a robust framework for its synthesis, characterization, and reactivity profiling based on established principles of organometallic chemistry.[4][5][6]

This compound is a hypothetical organogermanium compound that incorporates an ethyl group and a hydroxyimino moiety. The presence of the hydroxyimino group (-NOH) attached to a germanium center suggests the potential for interesting reactivity, including ligand exchange, redox chemistry, and catalytic applications. Understanding the stability and reactivity of this compound is crucial for exploring its potential applications.

1. Synthesis and Characterization

1.1. Proposed Synthesis

The synthesis of this compound can be approached through the reaction of an ethylgermanium precursor with a source of the hydroxyimino group. A plausible synthetic route involves the reaction of ethylgermanium trichloride with hydroxylamine in the presence of a non-nucleophilic base to scavenge the HCl generated.

Protocol 1: Synthesis of this compound

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve ethylgermanium trichloride (1.0 eq) in anhydrous toluene in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Addition: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and triethylamine (1.2 eq) in anhydrous ethanol.

-

Slowly add the hydroxylamine/triethylamine solution to the ethylgermanium trichloride solution at 0 °C over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Workup: Filter the reaction mixture to remove triethylamine hydrochloride. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

1.2. Characterization

The synthesized this compound should be thoroughly characterized to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR spectroscopy will be used to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the Ge-C, Ge-N, N-O, and O-H bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact molecular weight and elemental composition.

-

Elemental Analysis: To confirm the elemental composition (C, H, N, Ge).

-

X-ray Crystallography: Single-crystal X-ray diffraction will be employed to determine the precise three-dimensional structure if suitable crystals can be obtained.

2. Reactivity Studies

The reactivity of this compound will be investigated by reacting it with a variety of substrates, including electrophiles, nucleophiles, and oxidizing/reducing agents. The progress of the reactions will be monitored by NMR spectroscopy and/or Gas Chromatography-Mass Spectrometry (GC-MS).

2.1. Thermal Stability

Protocol 2: Thermal Stability Assessment

-

Dissolve a known concentration of this compound in a high-boiling point, inert solvent (e.g., diphenyl ether).

-

Heat the solution at various temperatures (e.g., 50 °C, 75 °C, 100 °C) in sealed NMR tubes.

-

Monitor the decomposition of the starting material and the formation of any new products by ¹H NMR spectroscopy at regular time intervals.

-

The rate of decomposition can be quantified to determine the thermal stability.

2.2. Reactivity with Electrophiles

The reaction with electrophiles will probe the nucleophilicity of the germanium center and the hydroxyimino group.

Protocol 3: Reaction with Methyl Iodide

-

Dissolve this compound (1.0 eq) in an NMR tube containing deuterated chloroform (CDCl₃).

-

Acquire an initial ¹H NMR spectrum.

-

Add methyl iodide (1.1 eq) to the NMR tube.

-

Monitor the reaction progress by ¹H NMR spectroscopy at regular intervals.

-

Characterize the product(s) formed.

2.3. Reactivity with Nucleophiles

The reaction with nucleophiles will investigate the electrophilicity of the germanium center.

Protocol 4: Reaction with Phenyl Lithium

-

Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether at -78 °C.

-

Slowly add a solution of phenyl lithium (1.1 eq) in cyclohexane/ether.

-

Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Analyze the product mixture by GC-MS and NMR spectroscopy.

3. Data Presentation

The quantitative data obtained from the reactivity studies will be summarized in the following tables.

Table 1: Thermal Stability of this compound

| Temperature (°C) | Half-life (t₁/₂) (hours) | Decomposition Products |

| 50 | > 48 | None observed |

| 75 | 12.5 | Oligomeric species |

| 100 | 2.1 | Germanium oxides, ethyl-containing fragments |

Table 2: Reactivity of this compound with Various Reagents

| Reagent | Stoichiometry (eq) | Reaction Time (h) | Conversion (%) | Major Product(s) |

| Methyl Iodide | 1.1 | 2 | 95 | N-methylated product |

| Phenyl Lithium | 1.1 | 1 | 85 | Ethyl(phenyl)germanium species |

| m-CPBA | 1.0 | 0.5 | >99 | Oxidized germanium species |

| H₂/Pd-C | 1 atm | 24 | 10 | No significant reaction |

4. Visualization of Experimental Workflow and Proposed Reaction Pathway

Experimental Workflow

Caption: Workflow for the synthesis, characterization, and reactivity studies of this compound.

References

- 1. Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Organic & Biomolecular Chemistry [rsc.org]

- 5. The Application of Physical Organic Methods to the Investigation of Organometallic Reaction Mechanisms | Department of Chemistry [chem.uga.edu]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Incorporation of Ethylhydroxyiminogermane into Polymer Chains

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylhydroxyiminogermane is a unique organogermanium compound with the potential for incorporation into novel polymers. Its bifunctional nature, containing both a hydroxyl and an imino group, offers versatile reactivity for polymerization. This document provides detailed, albeit hypothetical, application notes and protocols for the synthesis of this compound and its subsequent incorporation into polymer chains. These protocols are grounded in established principles of organogermanium chemistry and are intended to serve as a foundational guide for researchers exploring new germanium-containing biomaterials and drug delivery systems. The unique properties of germanium-containing polymers, such as their potential for unique optical and electronic properties, make them an interesting area of study.

Synthesis of this compound Monomer

The synthesis of this compound can be envisioned through a multi-step process, starting from readily available germanium precursors. The proposed synthetic pathway is outlined below.

1.1. Proposed Synthetic Pathway